![molecular formula C19H25N3O2 B4428935 3-cyclohexyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4428935.png)
3-cyclohexyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide
Overview
Description
3-cyclohexyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs and therapies. The compound is known for its unique chemical structure and has been synthesized using various methods.
Mechanism of Action
The exact mechanism of action of 3-cyclohexyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, including gamma-aminobutyric acid (GABA) and glutamate. It has also been shown to inhibit the activity of certain enzymes that are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a wide range of biochemical and physiological effects. It has been found to reduce inflammation and pain, improve memory and cognitive function, and protect against neuronal damage. It has also been shown to have antioxidant and neuroprotective properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-cyclohexyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide in lab experiments is its ability to exhibit a wide range of pharmacological activities. This makes it a valuable tool for studying the mechanisms underlying various neurological disorders. However, one of the main limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on 3-cyclohexyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide. One area of interest is the development of new drugs and therapies based on the compound's unique chemical structure and pharmacological activities. Another potential direction is the investigation of the compound's effects on other neurotransmitter systems and its potential applications in the treatment of other neurological disorders. Finally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations that may need to be addressed in future studies.
In conclusion, this compound is a chemical compound with significant potential for scientific research applications. Its unique chemical structure and pharmacological activities make it a valuable tool for studying the mechanisms underlying various neurological disorders. Further research is needed to fully understand the compound's mechanism of action and to identify any potential limitations or side effects.
Scientific Research Applications
3-cyclohexyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide has been extensively studied for its potential applications in the development of new drugs and therapies. The compound has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. It has also shown promising results in the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
3-cyclohexyl-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-14-7-10-16(11-8-14)19-21-18(24-22-19)13-20-17(23)12-9-15-5-3-2-4-6-15/h7-8,10-11,15H,2-6,9,12-13H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQMTENWQGKXKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)CCC3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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